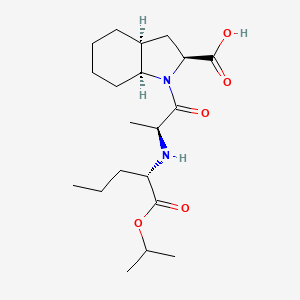

Perindoprilat Isopropyl Ester

Overview

Description

Perindoprilat Isopropyl Ester is a derivative of perindoprilat, which is the active metabolite of perindopril, an angiotensin-converting enzyme inhibitor. This compound is primarily used in the treatment of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Mechanism of Action

Target of Action

Perindoprilat Isopropyl Ester, also known as Perindopril, is primarily targeted towards the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Mode of Action

Perindopril is a prodrug that is metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat acts as a competitive inhibitor of ACE . It prevents the conversion

Biochemical Analysis

Biochemical Properties

Perindoprilat Isopropyl Ester is involved in biochemical reactions as it is metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . This interaction with ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Cellular Effects

This compound, through its active metabolite perindoprilat, has significant effects on various types of cells and cellular processes. It lowers blood pressure by antagonizing the effect of the RAAS . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to perindoprilat, which competes with ATI for binding to ACE and inhibits the enzymatic proteolysis of ATI to ATII . This results in decreased ATII levels in the body, which in turn decreases blood pressure by inhibiting the pressor effects of ATII .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration . Six metabolites have been identified: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams . Only perindoprilat is pharmacologically active .

Metabolic Pathways

This compound is involved in metabolic pathways that include the conversion of perindopril to perindoprilat in the liver . This process involves the interaction with enzymes in the liver and is a key part of the RAAS .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its metabolism in the liver to perindoprilat

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perindoprilat Isopropyl Ester involves the esterification of perindoprilat with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Perindoprilat Isopropyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of perindoprilat and isopropyl alcohol.

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester into an alcohol

Major Products Formed:

Hydrolysis: Perindoprilat and isopropyl alcohol.

Oxidation: Oxidized derivatives of perindoprilat.

Reduction: Alcohol derivatives of perindoprilat.

Scientific Research Applications

Perindoprilat Isopropyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Perindopril: The parent compound of Perindoprilat Isopropyl Ester, used as a prodrug that is metabolized to perindoprilat in the body.

Enalaprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lisinopril: A non-esterified angiotensin-converting enzyme inhibitor with a longer half-life compared to perindoprilat

Uniqueness: this compound is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved bioavailability or altered metabolic pathways compared to its non-esterified counterparts .

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIYXTQJLBUCRQ-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356837-89-2 | |

| Record name | Perindoprilat isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERINDOPRILAT ISOPROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)

![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)